molecular formula C13H15F6NO2S B13377024 N-isopentyl-2,5-bis(trifluoromethyl)benzenesulfonamide

N-isopentyl-2,5-bis(trifluoromethyl)benzenesulfonamide

Cat. No.: B13377024
M. Wt: 363.32 g/mol
InChI Key: BGWYMXYVCQGRRV-UHFFFAOYSA-N
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Description

N-isopentyl-2,5-bis(trifluoromethyl)benzenesulfonamide is an organic compound characterized by the presence of two trifluoromethyl groups and a sulfonamide group attached to a benzene ring. This compound is notable for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C13H15F6NO2S

Molecular Weight

363.32 g/mol

IUPAC Name

N-(3-methylbutyl)-2,5-bis(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C13H15F6NO2S/c1-8(2)5-6-20-23(21,22)11-7-9(12(14,15)16)3-4-10(11)13(17,18)19/h3-4,7-8,20H,5-6H2,1-2H3

InChI Key

BGWYMXYVCQGRRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopentyl-2,5-bis(trifluoromethyl)benzenesulfonamide typically involves the reaction of 2,5-bis(trifluoromethyl)benzenesulfonyl chloride with isopentylamine. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure high yield and purity. The reaction can be represented as follows:

2,5-bis(trifluoromethyl)benzenesulfonyl chloride+isopentylamineThis compound\text{2,5-bis(trifluoromethyl)benzenesulfonyl chloride} + \text{isopentylamine} \rightarrow \text{this compound} 2,5-bis(trifluoromethyl)benzenesulfonyl chloride+isopentylamine→this compound

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and minimize impurities. The final product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-isopentyl-2,5-bis(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, which is useful in forming carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles like amines or thiols.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

N-isopentyl-2,5-bis(trifluoromethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which N-isopentyl-2,5-bis(trifluoromethyl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or altering protein structures. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-fluorobenzenesulfonimide: Known for its use as a fluorinating agent.

    2,5-bis(trifluoromethyl)benzenesulfonamide: Similar structure but lacks the isopentyl group.

    N-isobutyl-2,5-bis(trifluoromethyl)benzenesulfonamide: Similar but with an isobutyl group instead of an isopentyl group.

Uniqueness

N-isopentyl-2,5-bis(trifluoromethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the isopentyl group enhances its solubility and reactivity compared to similar compounds, making it particularly useful in certain synthetic and industrial applications.

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